![molecular formula C10H15N3O B1358504 2-[(2-Methylphenyl)amino]propanohydrazide CAS No. 1396972-32-9](/img/structure/B1358504.png)
2-[(2-Methylphenyl)amino]propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(2-Methylphenyl)amino]propanohydrazide” is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H15N3O . This indicates that it contains 10 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 193.25 and a molecular formula of C10H15N3O . Additional properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Antibacterial Activity
- A study by Tumosienė et al. (2012) on the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide demonstrated good antibacterial activity against Rhizobium radiobacter. This research indicates the potential of derivatives of 2-[(2-Methylphenyl)amino]propanohydrazide in creating antibacterial agents (Tumosienė et al., 2012).
Antimicrobial Activity
- Research by Mickevičienė et al. (2015) found that compounds synthesized from 3-[(2-hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, which are structurally similar to this compound, showed significant antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Antitumor Properties
- A 2002 study by Bradshaw et al. on the antitumor properties of 2-(4-amino-3-methylphenyl)benzothiazoles, which are related to this compound, demonstrated potent antitumor properties in vitro and in vivo. This suggests the potential use of this compound derivatives in cancer treatment (Bradshaw et al., 2002).
Structural Characterization and Bioactivity
- Research by Devi et al. (2019) on the complexation of 2-amino-3-(4-hydroxyphenyl)-N′-[(2-hydroxyphenyl) methylene] propane hydrazide with various metal ions showed that these complexes exhibit selectiveness in their activities, highlighting the versatility of such compounds in various biochemical applications (Devi et al., 2019).
Drug Metabolism Studies
- In a 2006 study, Zmijewski et al. used a related compound, LY451395, in drug metabolism studies. This research highlights the utility of this compound derivatives in understanding and optimizing drug metabolism (Zmijewski et al., 2006).
properties
IUPAC Name |
2-(2-methylanilino)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-5-3-4-6-9(7)12-8(2)10(14)13-11/h3-6,8,12H,11H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHHTHBCPUPESA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(C)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1358422.png)

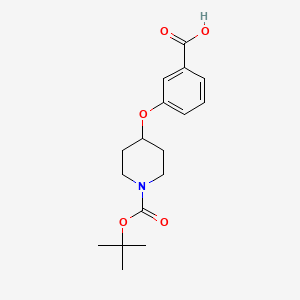
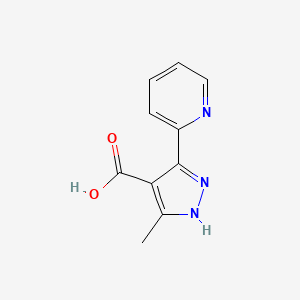
![4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine](/img/structure/B1358432.png)
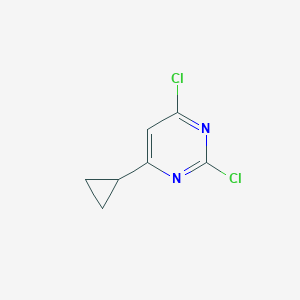
![6-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1358439.png)
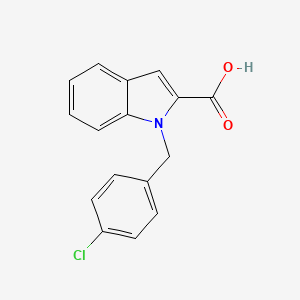

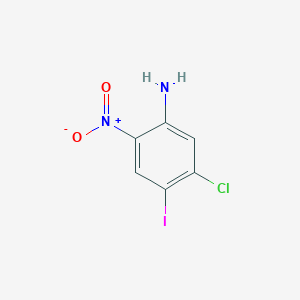
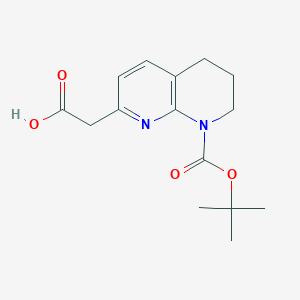

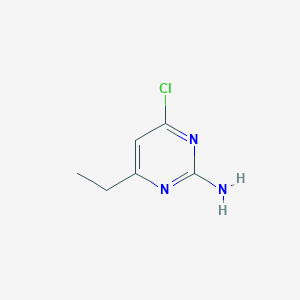
![Amino-(5-methyl-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1358455.png)